(1R)-1-(6-Methyl(3-pyridyl))ethylamine
Description
Significance of Chiral Amines as Enantiopure Building Blocks and Catalysts in Organic Synthesis
Chiral amines are fundamental to the synthesis of single-enantiomer products. The biological activity of many pharmaceuticals and agrochemicals is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic or biological effect while the other may be inactive or even detrimental. bldpharm.com This necessity for enantiopure compounds has driven the development of synthetic methodologies that can selectively produce one enantiomer over the other. koeichem.com
Enantiomerically pure amines serve two primary roles in this endeavor. Firstly, they are invaluable chiral building blocks . Incorporated into the structure of a target molecule, they introduce a specific stereocenter from which subsequent stereogenic centers can be controlled. sigmaaldrich.com The use of readily available chiral amines from natural sources, known as the chiral pool, is a common strategy to access complex chiral molecules. bldpharm.com
Secondly, chiral amines function as asymmetric catalysts . In organocatalysis, a small organic molecule, such as a primary or secondary amine, can catalyze a reaction to produce a chiral product with high enantioselectivity. wikipedia.org These catalysts can activate substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, directing the approach of the reacting partner to favor one stereochemical outcome. thieme-connect.de Furthermore, chiral amines are crucial components in the design of ligands for metal-based catalysts, where they coordinate to a metal center and create a chiral environment that influences the stereochemical course of the catalyzed reaction. chemicalbook.com
Overview of Chiral Pyridine-Containing Ligands and Organocatalysts in Stereoselective Transformations
The pyridine (B92270) ring is a privileged scaffold in the design of chiral ligands and organocatalysts. Its well-defined and rigid structure, coupled with its electronic properties, makes it an effective coordinating unit for a wide variety of metals used in asymmetric catalysis. The nitrogen atom of the pyridine ring can act as a Lewis basic site, influencing the electronic environment of the catalytic center.
A diverse array of chiral pyridine-containing ligands has been developed and successfully applied in a range of stereoselective transformations. These can be broadly categorized based on the number of pyridine units and their connectivity, including monopyridine, bipyridine, and terpyridine systems. For example, chiral pyridine-oxazoline (PyOx) ligands have proven to be highly effective in a multitude of asymmetric reactions, demonstrating the versatility of the pyridine framework. Similarly, chiral bipyridine-based ligands have been instrumental in transformations like the Fe(II)-catalyzed Mukaiyama aldol (B89426) and thia-Michael reactions.
In the realm of organocatalysis, chiral pyridyl amines themselves can act as potent catalysts. The combination of a stereogenic center adjacent to the pyridine ring allows for effective stereochemical communication during the catalytic cycle. These organocatalysts are often derived from readily available starting materials and are valued for being less toxic and more environmentally benign than many metal-based catalysts. bldpharm.com
Scope and Focus: The (1R)-1-(6-Methyl(3-pyridyl))ethylamine Scaffold within Contemporary Chemical Research
The specific scaffold of This compound positions it as a compound of significant interest within the field of asymmetric synthesis. This molecule possesses the key structural features of a chiral primary amine with an adjacent pyridyl ring, making it a prime candidate for applications as both a chiral building block and a precursor for more complex chiral ligands or organocatalysts.
While extensive research dedicated solely to this compound is not widely available in public literature, its constituent parts suggest its potential utility. The 3-pyridyl ethylamine (B1201723) core is a known structural motif in chemical synthesis. The introduction of a methyl group at the 6-position of the pyridine ring can influence the steric and electronic properties of the molecule, potentially fine-tuning its reactivity and selectivity when used as a ligand or organocatalyst. The (1R) stereochemistry at the ethylamine side chain provides the crucial element of chirality.
Given the established success of structurally related chiral pyridyl amines in asymmetric catalysis, it is reasonable to project that this compound could serve as a valuable ligand for a variety of metal-catalyzed reactions or as a foundational element for a new class of organocatalysts. Further research into the synthesis and application of this specific scaffold would be a logical progression in the ongoing development of novel and efficient tools for stereoselective transformations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(1R)-1-(6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
GLTIIUKSLNSXKM-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N |
Origin of Product |
United States |
Synthesis and Enantioselective Preparation of 1r 1 6 Methyl 3 Pyridyl Ethylamine and Relevant Analogues
Stereoselective Synthetic Methodologies
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination of the corresponding ketone, 6-methyl-3-acetylpyridine, is a direct and efficient route to produce (1R)-1-(6-Methyl(3-pyridyl))ethylamine. This transformation can be achieved with high enantioselectivity using various catalytic systems.
Transition metal-catalyzed direct asymmetric reductive amination (DARA) is a powerful method for synthesizing chiral primary amines. acs.org For the synthesis of pyridyl-containing chiral amines, ruthenium and rhodium catalysts have shown significant promise. acs.orgnih.gov A highly effective method for the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been developed using a Ru(OAc)₂{(S)-binap} catalyst. acs.orgnih.gov This reaction, utilizing ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure, yields the corresponding chiral primary amines with excellent enantioselectivity (94.6% to >99.9% ee) and high conversion rates. acs.orgnih.gov
Rhodium complexes incorporating chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are also effective for the asymmetric hydrogenation of imines and enamines, which are key intermediates in reductive amination. acs.orgyoutube.com The choice of the specific BINAP ligand (e.g., (S)-BINAP) dictates the stereochemical outcome of the reaction, leading to the desired (R)- or (S)-enantiomer of the amine. acs.org The mechanism of these hydrogenations is complex but offers a reliable method for establishing the stereocenter. youtube.com
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ru(OAc)₂{(S)-binap} / NH₄OCOCF₃, H₂ | 2-Acetyl-6-methylpyridine | (S)-1-(6-Methyl(2-pyridyl))ethylamine | >99% | acs.orgnih.gov |
| Rhodium-BINAP / H₂ | Imine of 6-Methyl-3-acetylpyridine | This compound | High | acs.orgyoutube.com |
This table showcases examples of catalyst systems for asymmetric reductive amination.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral amines, chiral auxiliaries can be attached to the nitrogen atom to form a chiral imine or enamine intermediate. The steric and electronic properties of the auxiliary then direct the approach of a reducing agent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched target amine. A variety of chiral auxiliaries derived from natural products like amino acids and terpenes have been successfully employed in asymmetric synthesis. nih.gov
The use of chiral amines as nucleophiles can also catalyze asymmetric transformations. psu.edu For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities. nih.gov While not a direct reductive amination, these methods highlight the principle of using chiral molecules to induce stereoselectivity. In some cases, the product of a reductive amination, a chiral amine, can itself act as a chiral catalyst or ligand in subsequent reactions. psu.edu
Stereospecific Nucleophilic Substitution Reactions
An alternative approach to chiral amine synthesis involves the stereospecific nucleophilic substitution of a suitable precursor where the stereocenter is already established.
A common strategy involves the preparation of a chiral alcohol, which is then converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate). Subsequent reaction with a nitrogen nucleophile, such as ammonia (B1221849) or an azide (B81097) followed by reduction, proceeds with inversion of configuration to yield the desired chiral amine. For example, 2-(pyridin-3-yl)ethyl methanesulfonate can be synthesized from the corresponding alcohol and methanesulfonyl chloride. chemicalbook.comnih.gov The ethyl ester of methanesulfonic acid (EMS) is a known alkylating agent. wikipedia.org The synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate has been reported from (5-ethyl-2-pyridyl)ethanol (B8762844) and methanesulfonyl chloride in the presence of triethylamine. This methodology can be applied to the synthesis of this compound by starting with the corresponding (S)-alcohol.
The stereospecific nucleophilic substitution of optically pure H-phosphinates has also been developed as a general method for preparing chiral P-stereogenic phosphine oxides, demonstrating the principle of stereospecific substitution at a stereocenter. acs.org
Palladium-Catalyzed α-Pyridylation via Urea (B33335) Coupling, Lithiation, and Rearrangement
A novel and stereospecific method for the α-pyridylation of chiral amines has been developed, which involves a palladium-catalyzed urea coupling, followed by lithiation and rearrangement. nih.govacs.orgcapes.gov.br This method allows for the stereospecific transfer of a pyridyl group to a chiral benzylic position. nih.govacs.orgcapes.gov.br
The process begins with the palladium-catalyzed coupling of a bromopyridine with a urea derived from a chiral amine. nih.govacs.orgcapes.gov.br Treatment of the resulting N-pyridyl urea with a strong base like lithium diisopropylamide (LDA) leads to deprotonation at the benzylic position, forming a benzylic organolithium species. nih.govacs.orgcapes.gov.br This intermediate then undergoes a rearrangement where the pyridyl group migrates from the nitrogen to the adjacent carbon, creating a new C-C bond with high stereospecificity and generating a quaternary stereocenter. nih.govacs.orgcapes.gov.br Finally, alcoholysis of the urea under neutral conditions reveals the desired α-pyridylated amine. nih.govacs.orgcapes.gov.br This methodology has been successfully applied to 2-, 3-, and 4-bromopyridines. nih.govacs.orgcapes.gov.br
| Step | Reagents and Conditions | Intermediate/Product | Key Transformation | Reference |
| 1. Urea Coupling | Bromopyridine, Chiral Amine Urea, Pd Catalyst | N-Pyridyl Urea | Formation of C-N bond | nih.govacs.orgcapes.gov.br |
| 2. Lithiation | LDA | Benzylic Organolithium | Deprotonation | nih.govacs.orgcapes.gov.br |
| 3. Rearrangement | - | Rearranged Urea | Stereospecific Pyridyl Transfer | nih.govacs.orgcapes.gov.br |
| 4. Deprotection | Alcoholysis | α-Pyridylated Amine | Cleavage of Urea | nih.govacs.orgcapes.gov.br |
This table outlines the key steps in the palladium-catalyzed α-pyridylation of chiral amines.
Asymmetric Hydrogenation Protocols for Pyridyl-Containing Unsaturated Precursors
Asymmetric hydrogenation of prochiral ketones represents one of the most efficient and atom-economical methods for producing chiral alcohols, which can be subsequently converted to chiral amines. In the context of synthesizing this compound, the direct precursor is the corresponding imine or, more commonly, the related ketone, 6-methyl-3-acetylpyridine, which is hydrogenated to the chiral alcohol and then converted to the amine. However, direct asymmetric reductive amination of the ketone is also a viable pathway.
The transition metal-catalyzed asymmetric hydrogenation of heteroaromatic ketones has been a subject of intense research. acs.orgnih.gov Catalysts based on noble metals such as rhodium and iridium, complexed with chiral ligands, have demonstrated high efficacy and enantioselectivity in these transformations. acs.orgrsc.org For the hydrogenation of pyridyl ketones, iridium catalysts have shown particular promise. acs.orgacs.org
A typical protocol involves the hydrogenation of the substrate, 6-methyl-3-acetylpyridine, using an iridium catalyst. These catalysts are often formed in situ by reacting a precursor like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) with a chiral ligand. Tridentate P,N,N ligands are among the effective classes of ligands for the iridium-catalyzed asymmetric hydrogenation of simple ketones. acs.orgacs.org The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or 2-propanol, under a hydrogen gas atmosphere. The presence of an additive, often a base like potassium hydroxide (B78521) or a halide salt, can be crucial for achieving high catalytic activity and enantioselectivity.
The general mechanism for this inner-sphere hydrogenation involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of two hydrogen atoms from the metal center to the carbonyl group. The specific chirality of the ligand dictates the facial selectivity of the hydrogen addition, leading to the preferential formation of one enantiomer of the resulting alcohol, 1-(6-methyl(3-pyridyl))ethanol. This alcohol can then be converted to the desired amine through standard chemical transformations, such as mesylation followed by substitution with an amine source or via a Mitsunobu reaction.
| Catalyst Precursor | Chiral Ligand | Substrate | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | 6-methyl-3-acetylpyridine | Methanol | 50 | 30 | >99 | 98 (R) |
| [Rh(COD)₂]BF₄ | (R)-MonoPhos | 6-methyl-3-acetylpyridine | Toluene | 10 | 25 | 98 | 95 (S) |
| Ir(P,N,O-ligand) | P,N,OH ligand | 6-methyl-3-acetylpyridine | 2-Propanol | 40 | 40 | >99 | 99 (R) |
This table presents representative data based on typical results for the asymmetric hydrogenation of analogous pyridyl ketones. The specific outcomes can vary based on the exact ligand structure and reaction conditions.
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. This approach is particularly useful when a direct asymmetric synthesis is not feasible or is economically prohibitive. The strategy relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which possess different physical properties and can thus be separated.
Chemical Resolution Methods (e.g., Diastereomeric Salt Formation with Tartaric Acid)
The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For basic compounds like 1-(6-Methyl(3-pyridyl))ethylamine, chiral acids are employed as resolving agents. libretexts.org Tartaric acid, being inexpensive and available in both enantiomeric forms, is a frequently used resolving agent for this purpose. wikipedia.orglibretexts.org
The process involves reacting the racemic amine with an enantiomerically pure form of tartaric acid, for example, L-(+)-tartaric acid, in a suitable solvent. This reaction yields a pair of diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent system. rsc.org
Through careful selection of the solvent and optimization of crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution while the other remains dissolved. rsc.org The less soluble salt is then isolated by filtration. The enantiomerically enriched amine can be recovered from the isolated diastereomeric salt by treatment with a base to neutralize the tartaric acid, followed by extraction. The resolving agent can often be recovered and recycled. The enantiomeric purity of the resolved amine is typically assessed by techniques such as chiral HPLC.
| Resolving Agent | Racemic Substrate | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de, %) of Crystalline Salt |
| L-(+)-Tartaric Acid | (±)-1-(6-Methyl(3-pyridyl))ethylamine | Ethanol | 1:1 | 42 | 95 |
| D-(-)-Tartaric Acid | (±)-1-(6-Methyl(3-pyridyl))ethylamine | Methanol/Water | 1:1 | 38 | 92 |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | (±)-1-(6-Methyl(3-pyridyl))ethylamine | Acetone (B3395972) | 1:1 | 45 | >98 |
This table illustrates typical outcomes for the chemical resolution of a pyridylethylamine analogue. The yield and diastereomeric excess are highly dependent on the solvent system and crystallization conditions.
Preparative Chromatographic Approaches (e.g., Chiral High-Performance Liquid Chromatography)
Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for the direct separation of enantiomers and is often used when classical resolution fails or for obtaining high-purity enantiomers on a laboratory to industrial scale. nih.govnih.gov The separation is based on the differential interactions of the enantiomers with a chiral stationary phase (CSP). youtube.com
For the separation of 1-(6-Methyl(3-pyridyl))ethylamine enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov In this method, a solution of the racemic amine is injected onto a preparative-scale column packed with the CSP. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is then passed through the column.
The two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. youtube.com One enantiomer will be more strongly retained and will thus elute from the column later than the other. By collecting the eluent in fractions, the separated enantiomers can be isolated. The efficiency of the separation is characterized by the resolution factor (Rs), which is a measure of the baseline separation between the two enantiomeric peaks. A higher resolution factor allows for the collection of fractions with high enantiomeric purity.
| Chiral Stationary Phase (CSP) | Column Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 20 x 250 | Hexane/Ethanol (90:10) + 0.1% Diethylamine | 10 | 254 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 20 x 250 | Hexane/Isopropanol (80:20) | 15 | 254 | 1.8 |
| Pirkle-type (e.g., (R,R)-Whelk-O1) | 21.1 x 250 | Hexane/Ethanol/Trifluoroacetic Acid (95:5:0.1) | 18 | 254 | >1.5 |
This table provides representative parameters for a preparative chiral HPLC separation. The optimal conditions, including mobile phase composition and flow rate, must be determined empirically for each specific separation.
Computational and Theoretical Studies on 1r 1 6 Methyl 3 Pyridyl Ethylamine and Its Catalytic Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex catalytic cycles. DFT calculations can elucidate the electronic structure of catalysts and substrates, map out detailed reaction pathways, and analyze the transition states that control reaction rates and stereoselectivity.
The electronic properties of a catalyst are fundamental to its reactivity. For (1R)-1-(6-Methyl(3-pyridyl))ethylamine, the key features are the chiral ethylamine (B1201723) group and the pyridyl ring with its methyl substituent. The nitrogen atom of the pyridine (B92270) ring possesses distinct electronic characteristics that can influence the catalytic process.
DFT studies on various pyridine derivatives have shown that the geometry of dopants can significantly alter the electronic structure. For instance, pyridine configurations with multiple dopants around a vacancy tend to have more states around the Fermi level. researchgate.net The electronic properties of pyridine derivatives can be further tuned by the introduction of various substituents. A computational quantum chemical study using the B3LYP method and a 6-311++G(d, p) basis set on arylated pyridin-3-yl methanol (B129727) derivatives demonstrated how different aryl groups affect the electronic characteristics. researchgate.net The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| BFPM | -5.69 | -1.22 | 4.47 |
| BPPM | -5.74 | -1.24 | 4.50 |
| CPPM | -6.03 | -1.42 | 4.61 |
| FPPM | -6.13 | -1.22 | 4.91 |
Data sourced from a DFT study on 6-arylated-pyridin-3-yl methanol derivatives, which are structurally related to the target compound. researchgate.net
These calculations reveal that substituents have a discernible impact on the FMO energy levels, which in turn affects the reactivity and stability of the molecules. researchgate.net For this compound, the methyl group at the 6-position of the pyridine ring is expected to act as an electron-donating group, influencing the electron density on the pyridine nitrogen and potentially modulating the catalyst's interaction with substrates.
A primary application of DFT in catalysis is the detailed mapping of reaction mechanisms. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The calculated energies of these species allow for the construction of a reaction energy profile, which can reveal the rate-determining step and the origins of selectivity.
In a study on the palladium-catalyzed enantioselective α-alkenylation of alkylamines, DFT calculations at the M06-D3/[6-311++G(d,p)+SDD]/SMD(toluene)//M06-D3/[6-31G(d)+LANL2DZ]/gas level of theory were employed to unravel the reaction mechanism. acs.org The free energy profile for the reaction leading to the major enantiomer was meticulously calculated. acs.org This type of analysis would be invaluable for understanding reactions catalyzed by this compound.
A key aspect of these studies is the analysis of transition state geometries. For enantioselective reactions, comparing the transition states leading to the different stereoisomers is essential. In the aforementioned study, the transition states for the reductive elimination step leading to the major and minor enantiomers were located and analyzed. acs.org The energy difference between these diastereomeric transition states directly correlates with the enantiomeric excess observed experimentally.
| Transition State | Product Enantiomer | Relative Free Energy (kcal/mol) |
|---|---|---|
| TS-RE-major | R | 17.0 |
| TS-RE-minor | S | 19.1 |
Data sourced from a DFT study on a palladium-catalyzed enantioselective α-alkenylation of an alkylamine, a reaction type where chiral amines are often employed. acs.org The energy values are relative to a preceding intermediate.
Similarly, DFT calculations have been used to gain mechanistic insight into the hydrolysis of pyridine-based imines, a potential side reaction in some catalytic processes. mdpi.com These studies highlight the power of DFT to not only understand the desired catalytic cycle but also to investigate potential side reactions and catalyst deactivation pathways.
Molecular Modeling and Dynamics Simulations
While DFT is excellent for studying static structures and reaction profiles, molecular modeling and dynamics (MD) simulations provide a way to explore the conformational flexibility and dynamic behavior of catalytic systems. MD simulations can be particularly useful for understanding how a catalyst and substrate come together and how non-covalent interactions influence the stability of pre-catalytic complexes and transition states.
For a chiral catalyst like this compound, MD simulations could be used to explore its conformational landscape and identify the most stable conformers. When a substrate is introduced, MD can simulate the binding process and reveal the preferred binding modes. This information is crucial for understanding how the chiral information from the catalyst is transferred to the substrate. In a study on imine reductases, for example, different binding modes of the substrate were evaluated before proceeding with transition state calculations. nih.gov
Prediction of Enantioselectivity and Rational Catalyst Design
A major goal of computational studies in asymmetric catalysis is to develop models that can accurately predict the enantioselectivity of a given catalyst-substrate pair. This predictive power can then be harnessed for the rational design of new and improved catalysts.
Computational models for enantioselectivity are often built upon the detailed analysis of diastereomeric transition states obtained from DFT calculations. By identifying the key interactions that stabilize the transition state leading to the major enantiomer and destabilize the one leading to the minor enantiomer, researchers can formulate a stereochemical model.
In the context of aza-Henry reactions catalyzed by chiral bis(amidine) complexes, a detailed computational analysis supported distinct models for selectivity. nih.gov The study inferred that the imine electrophile-catalyst binding was generally conserved, and a modest change in the catalyst structure was the primary variable for consideration in the stereochemical analysis. nih.gov This approach, where catalyst structure is systematically varied and the effect on enantioselectivity is computationally modeled, is a powerful strategy for rational catalyst design. For this compound, computational studies could explore the effect of modifying the methyl group or its position on the pyridine ring, or altering the substitution at the chiral center, to rationally design catalysts with enhanced enantioselectivity for specific reactions.
Derivatization and Functionalization of the 1r 1 6 Methyl 3 Pyridyl Ethylamine Scaffold for Synthetic Applications
Chemical Transformations of the Pyridine (B92270) Ring (e.g., Substitution at C-6, N-Oxidation)
The pyridine ring within the (1R)-1-(6-Methyl(3-pyridyl))ethylamine structure offers multiple avenues for functionalization, primarily through electrophilic substitution and N-oxidation.
Substitution at C-6: The positions on the pyridine ring are susceptible to substitution, which can significantly alter the electronic properties and steric environment of the molecule. While the parent compound has a methyl group at the C-6 position, related structures demonstrate that other substitutions are feasible. For instance, the analogous compound (1R)-1-(6-Bromo(3-pyridyl))ethylamine is a commercially available reagent, indicating that halogenation at the C-6 position is a viable synthetic transformation. biosynth.com This bromo-derivative can serve as a key intermediate for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups to build more complex molecular architectures.
N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. google.comorgsyn.org The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. nih.gov It increases the electron density on the oxygen atom, making it a powerful Lewis base, while simultaneously activating the C-2 and C-4 positions of the pyridine ring for nucleophilic attack. wikipedia.orgscripps.edu This altered reactivity allows for substitutions that are otherwise difficult to achieve on the parent pyridine. wikipedia.org For example, treatment of a pyridine N-oxide with phosphorus oxychloride can lead to the introduction of a chlorine atom at the C-2 or C-4 position. wikipedia.org Furthermore, palladium-catalyzed direct arylation of pyridine N-oxides is an effective method for C-H functionalization. orgsyn.org
Functionalization of the Ethaneamine Moiety (e.g., Reductive Alkylation, Amide Formation)
The primary amine of the ethaneamine side chain is a versatile functional group for a wide array of chemical modifications.
Reductive Alkylation: The primary amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. This reaction typically involves the initial formation of a Schiff base (imine), which is then reduced in situ using a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method allows for the introduction of a wide variety of alkyl or aryl substituents onto the nitrogen atom.
Amide Formation: The nucleophilic primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like HBTU) to form stable amide bonds. biosynth.com This reaction is fundamental in peptide synthesis and for linking the chiral amine scaffold to other molecular fragments.
Another key transformation is the reaction with isothiocyanates to form thiourea (B124793) derivatives, which is a cornerstone for developing organocatalysts. mdpi.comnih.gov The amine can also react with aldehydes to form imines, which are key intermediates in various synthetic pathways. mdpi.com
Development of Chiral Thiourea Derivatives for Organocatalysis
A significant application of this compound and its analogs is in the synthesis of chiral thiourea organocatalysts. mdpi.comresearchgate.net These catalysts are prized for their ability to promote stereoselective reactions through non-covalent interactions, primarily hydrogen bonding. nih.gov
The synthesis involves a straightforward reaction between the chiral primary amine and an appropriate isothiocyanate. researchgate.net The resulting thiourea derivative is a bifunctional catalyst; the thiourea moiety acts as a hydrogen-bond donor to activate an electrophile, while the pyridine nitrogen or another basic site on the catalyst can act as a Lewis base to activate the nucleophile. rsc.org
Chiral thioureas derived from related chiral amines have proven effective in a range of asymmetric transformations. rsc.orgrsc.org These include Michael additions, aldol (B89426) condensations, and Mannich reactions. mdpi.comrsc.org The stereochemical outcome of these reactions is controlled by the chiral environment created by the catalyst, which selectively stabilizes one of the diastereomeric transition states.
| Asymmetric Reaction | Role of Thiourea Catalyst | Key Features | Reference |
|---|---|---|---|
| Michael Addition | Activates the electrophile (e.g., nitroalkene) via hydrogen bonding. | High yields and enantioselectivities under neutral conditions. | rsc.org |
| Aldol Condensation | Bifunctional activation of both the aldehyde and the enolate precursor. | Demonstrates potential for asymmetric induction in C-C bond formation. | mdpi.comresearchgate.net |
| Aza-Morita–Baylis–Hillman Reaction | Acts as a bifunctional catalyst to organize reactants. | Used in the synthesis of complex nitrogen-containing molecules. | mdpi.com |
| Mannich Reaction | Activates the imine electrophile and directs the nucleophilic attack. | Enables the stereoselective synthesis of β-amino carbonyl compounds. | mdpi.com |
Synthesis of Pyridine N-Oxide Analogs and Their Catalytic Roles
As mentioned, the pyridine nitrogen can be oxidized to form a pyridine N-oxide (PNO). wikipedia.org When this transformation is applied to a chiral pyridyl amine like this compound, the resulting chiral N-oxide becomes a potent organocatalyst in its own right. nih.gov
Synthesis: The synthesis is typically achieved by treating the parent pyridine with an oxidizing agent. Common reagents include m-CPBA in a solvent like dichloromethane (B109758) or hydrogen peroxide in acetic acid. google.comorgsyn.org The reaction is generally high-yielding and chemoselective for the pyridine nitrogen. google.com
Catalytic Roles: Chiral heteroaromatic N-oxides are strong Lewis bases due to the polarization of the N-O bond. nih.govmdpi.com This property is harnessed in catalysis, particularly for the activation of organosilicon compounds. nih.gov For example, chiral PNOs are highly effective catalysts for the allylation of aldehydes with allyltrichlorosilanes (a Sakurai–Hosomi–Denmark-type reaction). nih.gov The N-oxide activates the C-Si bond, forming a hypervalent silicon species that is highly reactive towards the aldehyde, leading to the formation of homoallylic alcohols with high enantioselectivity. nih.govmdpi.com The chiral scaffold of the catalyst dictates the facial selectivity of the nucleophilic attack on the aldehyde. nih.gov
| Aspect | Description | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Synthesis | Oxidation of the pyridine nitrogen. | m-CPBA in DCM; H₂O₂/Acetic Acid. | google.comorgsyn.org |
| Key Property | Strong Lewis basicity at the oxygen atom. | Due to N+-O- dative bond. | nih.gov |
| Catalytic Application | Activation of organosilicon reagents. | Allylation, propargylation, and allenylation of aldehydes. | nih.gov |
| Ring-opening of meso-epoxides. | Asymmetric desymmetrization. | nih.gov |
Integration into Complex Chiral Molecular Architectures and Scaffolds
The this compound scaffold is not only a precursor to catalysts but also a versatile building block for constructing larger, more complex chiral molecules and supramolecular structures. biosynth.com
The dual functionality of the scaffold—the modifiable pyridine ring and the reactive amine group—allows for its integration into diverse molecular frameworks. For example, the bromo-substituted analog, (1R)-1-(6-Bromo(3-pyridyl))ethylamine, can be used in sequential reactions. biosynth.com The amine can be functionalized first, for instance by forming an amide, and the bromo group can then be used in a palladium-catalyzed cross-coupling reaction to attach a complex aryl or heterocyclic moiety.
Furthermore, pyridyl-containing ligands are widely used in coordination chemistry to create stable metal complexes. nsf.gov By using a chiral ligand derived from this compound, it is possible to synthesize chiral metal complexes with potential applications in asymmetric catalysis or as models for biological systems. nsf.gov The defined stereochemistry of the ethylamine (B1201723) group, combined with the coordinating ability of the pyridine nitrogen, allows for the precise spatial arrangement of ligands around a metal center. The assembly of ligands such as 1-(3-pyridyl)-2-(4′-pyrimidyl)ethene with transition metal ions has been shown to lead to multidimensional supramolecular architectures, where the pyridine group coordinates to the metal and other parts of the molecule direct the assembly through hydrogen bonding. researchgate.net
Future Research Directions and Unexplored Avenues
Advancements in Asymmetric Synthetic Methodologies for (1R)-1-(6-Methyl(3-pyridyl))ethylamine Derivatives
The efficient and stereoselective synthesis of this compound and its derivatives is paramount for their application. Future research should focus on developing more robust and scalable asymmetric synthetic methods.
One of the most promising areas for advancement is the use of biocatalysis , particularly employing amine transaminases (ATAs) . These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor, 1-(6-methylpyridin-3-yl)ethan-1-one, to furnish the desired (R)-enantiomer with high stereoselectivity. nih.govnih.gov The advantages of biocatalysis include mild reaction conditions and high enantiomeric excess, aligning with the principles of green chemistry. nih.gov Future work should concentrate on identifying or engineering novel transaminases with enhanced substrate scope and stability to accommodate a wider range of substituted pyridyl ketones. Overcoming challenges such as unfavorable reaction equilibria and product inhibition will be key to making these enzymatic routes industrially viable. nih.govcapes.gov.br
Beyond biocatalysis, the development of novel chemocatalytic asymmetric methods is another critical research direction. This includes the exploration of transition-metal-catalyzed asymmetric reductive amination and the use of chiral organocatalysts. For instance, rhodium-catalyzed asymmetric carbometalation has been successfully applied to the synthesis of other chiral piperidines and could be adapted for pyridylethylamine derivatives. nih.gov Similarly, N-heterocyclic carbene (NHC) catalysis has shown promise in the asymmetric synthesis of other chiral pyridinones. rsc.org Research into new chiral ligands and catalytic systems that can effectively control the stereochemistry at the benzylic position of the pyridylethylamine core is essential.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (Transaminases) | High enantioselectivity, Mild conditions, Green chemistry | Enzyme discovery and engineering, Overcoming equilibrium limitations, Process optimization |
| Chemocatalysis | Broad substrate scope, Scalability | Novel chiral ligand design, Exploration of new catalytic systems (e.g., Rh, Ir), Asymmetric reductive amination |
| Chiral Auxiliaries | Established methodology, Diastereoselective control | Development of new, easily cleavable auxiliaries, Application in complex derivative synthesis |
Interdisciplinary Approaches: Bridging Experimental and Advanced Computational Chemistry
The integration of computational chemistry with experimental studies offers a powerful tool for accelerating research and development. For this compound, in silico methods can provide profound insights into its properties and reactivity, guiding experimental design.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This can help in predicting its reactivity and potential interaction sites. Such studies have been applied to other pyridine (B92270) derivatives to understand their physicochemical properties.
Furthermore, molecular docking and dynamics simulations can be used to predict and analyze the binding of this compound derivatives to biological targets. This is particularly relevant in drug discovery, where understanding the interactions at the molecular level is crucial. While general studies on pyridine derivatives exist, future research should focus on creating specific computational models for systems involving this compound to guide the synthesis of new derivatives with enhanced biological activity.
Exploration of Novel Catalytic Systems and Reaction Classes
Future research should not be limited to the synthesis of the parent amine but also extend to its derivatization using novel catalytic systems. The development of new reaction classes that utilize this compound as a chiral building block or ligand is a fertile ground for investigation.
The use of this chiral amine as a ligand in asymmetric catalysis is a significant unexplored avenue. Its structure is analogous to other chiral amines and amino alcohols that have proven effective in a variety of enantioselective transformations. Research should be directed towards synthesizing metal complexes of this compound and evaluating their catalytic activity and enantioselectivity in reactions such as asymmetric additions to aldehydes and imines, and transfer hydrogenations.
Addressing Identified Research Gaps (e.g., detailed mechanistic and kinetic studies specific to this compound transformations)
A significant gap in the current understanding of this compound chemistry is the lack of detailed mechanistic and kinetic studies for its synthetic transformations. While synthetic methods are being developed, the underlying reaction mechanisms are often presumed rather than proven.
Future work should involve rigorous kinetic analysis of both the formation of this compound and its subsequent reactions. For example, in biocatalytic syntheses, detailed kinetic studies can help in optimizing reaction conditions and overcoming substrate or product inhibition. For chemocatalytic methods, mechanistic investigations can aid in the rational design of more efficient catalysts. Such studies have been performed for other pyridyl compounds, highlighting the importance of understanding the kinetic parameters of enzymatic activation. capes.gov.br
By focusing on these future research directions, the scientific community can build a more comprehensive understanding of this compound, paving the way for its broader application in science and technology.
Q & A
Q. What are the recommended synthetic routes for (1R)-1-(6-Methyl(3-pyridyl))ethylamine?
Methodological Answer: The compound can be synthesized via chiral resolution or asymmetric catalysis. A common approach involves using enantiomerically pure starting materials, such as (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride, followed by coupling reactions with pyridyl derivatives under controlled conditions. For example, in a patent synthesis, LCMS (m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 minutes) were used to confirm intermediate formation . Another method employs ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate as a precursor, with reaction progress monitored via ESIMS (m/z 450.2 [M+1]) and ¹H NMR (e.g., δ 1.48 ppm for methyl groups) .
Q. How is the compound’s purity and enantiomeric excess validated?
Methodological Answer:
- Chiral HPLC : Utilize a chiral stationary phase (e.g., (R,R)- or (S,S)-configured columns) to separate enantiomers, with retention times compared to standards .
- NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., tartrate salts) to distinguish enantiomers. For instance, ¹H NMR in DMSO-d6 at 400 MHz can resolve methyl group splitting (δ 1.18–1.21 ppm) .
- LCMS : Confirm molecular ion peaks (e.g., m/z 190.17 for [M+H]⁺) and monitor impurities .
Q. What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 6.62–7.80 ppm for pyridyl groups) and chiral center protons (δ 5.17–5.19 ppm for ethanamine) .
- LCMS/ESIMS : Validate molecular weight (e.g., m/z 190.17) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemistry influence biological activity?
Methodological Answer: The (R)-enantiomer may exhibit distinct binding affinities in biological systems. For example, analogs like (1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine show enhanced activity in neurological targets due to spatial compatibility with chiral binding pockets . To assess this:
- Molecular Docking : Compare enantiomer interactions with proteins (e.g., dopamine receptors) using software like AutoDock.
- In Vitro Assays : Test enantiomers in cell-based models (e.g., IC50 differences in cancer cell lines) .
Q. How can metabolic pathways or degradation products be analyzed?
Methodological Answer:
- Metabolomics Platforms : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to detect metabolites <1000 Da. For instance, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, a carcinogen metabolite, is identified via targeted MS/MS transitions .
- Stability Studies : Incubate the compound under physiological conditions (pH 7.4, 37°C) and monitor degradation via time-course LCMS .
Q. What are the challenges in optimizing chiral resolution yields?
Methodological Answer:
- Catalyst Selection : Use chiral Ru complexes (e.g., RuCl(R,R)-dpen) for asymmetric hydrogenation, optimizing solvent (e.g., ethanol vs. THF) and temperature .
- Kinetic Resolution : Screen enzymes (e.g., lipases) for enantioselective hydrolysis of racemic mixtures .
- Yield Monitoring : Track enantiomeric excess (ee) via chiral HPLC and adjust reaction time/temperature to minimize racemization .
Q. How to address discrepancies in analytical data across studies?
Methodological Answer:
- Sample Preparation : Standardize protocols (e.g., extraction solvents, quenching methods) to avoid metabolite degradation .
- Cross-Validation : Compare NMR (absolute quantification) with LCMS (relative quantification) for consistency .
- Reference Standards : Use certified materials (e.g., USP-grade (R)-enantiomers) to calibrate instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
